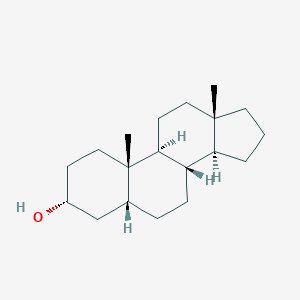

Androstan-3-ol, (3a,5b)-

Description

Properties

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-DLEIETQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427759 | |

| Record name | Androstan-3-ol, (3a,5b)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15360-53-9 | |

| Record name | Androstan-3-ol, (3a,5b)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fungal Hydroxylation Systems

Microbial bioconversion remains a cornerstone for introducing hydroxyl groups into the steroid nucleus with high regio- and stereoselectivity. The patent EP1534732B1 details the use of Absidia coerulea ATCC 6647 (synonym Absidia orchidis) for the 7β- and 11α-hydroxylation of 5-androsten-3β-ol-17-one to yield 5-androsten-3β,7β,11α-triol-17-one, a precursor to (3α,5β)-Androstan-3-ol derivatives.

Bioconversion Protocol:

-

Fermentation Setup : Secondary-seed medium (per liter) includes dextrin (50 g), soyflour (35 g), cerelose (5 g), cobalt chloride hexahydrate (2 mg), and silicone defoamer (0.5 mL), adjusted to pH 4.95–5.00 with sulfuric acid.

-

Substrate Addition : At 17 hours post-inoculation, 200 g micronized 5-androsten-3β-ol-17-one is introduced as a slurry with 0.2% octylphenoxypolyethoxyethanol.

-

Incubation : Cultures are maintained at 28°C for 6–7 days, with daily TLC monitoring (cyclohexane:ethyl acetate:methanol = 90:60:15) and visualization via 50% sulfuric acid charring.

Yield and Purification:

Bioconversion Optimization

Aspergillus ochraceus ATCC 18500 and Diplodia gossypina ATCC 20571 are alternatively employed for 11α- and 7β-hydroxylation, respectively. For instance, A. ochraceus converts 5-androsten-3β-ol-17-one to 5-androsten-3β,11α-diol-17-one within 3 days, with extraction using 85% acetone and decolorization via Darco G-60 carbon.

Chemical Synthesis Approaches

Acylation and Hydroformylation

Chemical functionalization of steroid intermediates is critical for introducing desired substituents.

Acylation Protocol:

-

Reagents : Tetraol intermediates (e.g., 5-androsten-3β,7β,11α-triol-17-one) are dissolved in pyridine, cooled to −10°C, and treated with acetic anhydride (8.8 equiv) and DMAP (0.1 equiv) to form acetylated derivatives.

-

Workup : The mixture is diluted with ethyl acetate, washed with 10% HCl and water, dried over MgSO₄, and recrystallized from toluene.

Hydroformylation:

Oxidation Techniques

Oxidation of lactol intermediates to lactones is achieved using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated hypochlorite oxidation.

Oxidation Protocol:

-

Reaction Setup : Lactol (25 g) is mixed with TEMPO (1 mmol), KBr (5 mmol), NaHCO₃ (65 mmol), and NaOCl (55 mmol) in CH₂Cl₂/H₂O at −10°C.

-

Workup : Organic layers are washed with brine, dried, and concentrated to afford oxidized products as off-white foams.

Analytical and Purification Strategies

Chromatographic Analysis

Chemical Reactions Analysis

Types of Reactions

Androstan-3-ol, (3a,5b)-, undergoes various chemical reactions, including:

Oxidation: Conversion to androstan-3-one using oxidizing agents such as chromium trioxide.

Reduction: Further reduction to dihydroandrostan-3-ol using reducing agents like lithium aluminum hydride.

Substitution: Halogenation at specific positions using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Androstan-3-one.

Reduction: Dihydroandrostan-3-ol.

Substitution: Halogenated derivatives of Androstan-3-ol.

Scientific Research Applications

Chemical Properties and Structure

Androstan-3-ol, (3a,5b)- has the chemical formula and is categorized as a steroid. Its structure features a hydroxyl group at the 3-position of the androstan skeleton, which plays a crucial role in its biological activity. The compound's properties are significant for its interactions with androgen receptors and other biological targets.

Endocrinological Applications

1. Antiandrogenic Activity:

Androstan-3-ol has been studied for its potential antiandrogenic effects. Research indicates that compounds with similar structures can modulate androgen receptor activity, impacting conditions such as prostate cancer and androgen-dependent disorders. For instance, benorterone, a related compound, was noted for its antiandrogenic properties and was effective in treating conditions like hirsutism in women without significant side effects on menstruation .

2. Hormonal Regulation:

Studies have demonstrated that Androstan-3-ol can influence hormonal pathways. It has been implicated in the modulation of testosterone levels and may affect behaviors associated with testosterone fluctuations .

Pharmacological Applications

1. Behavioral Studies:

Research has shown that Androstan-3-ol can affect social behaviors in various animal models. It is believed to play a role in pheromone signaling and may influence mating behaviors. For example, studies involving rodents have indicated that exposure to Androstan-3-ol can alter aggression and reproductive behaviors .

2. Potential Therapeutic Uses:

The compound's ability to interact with steroid hormone pathways suggests potential therapeutic applications in treating hormonal imbalances or disorders related to androgen excess. Its influence on mood and behavior also opens avenues for exploring its use in psychiatric conditions linked to hormonal dysregulation.

Case Studies and Research Findings

Case Study 1: Hormonal Effects on Behavior

In a controlled study involving male rats, exposure to Androstan-3-ol was linked to increased social dominance behaviors. The research utilized behavioral assays to quantify aggression levels before and after exposure to the compound, providing insights into its role in modulating social hierarchies based on hormonal influences.

| Parameter | Pre-exposure Mean | Post-exposure Mean | Statistical Significance |

|---|---|---|---|

| Aggression Score | 5.2 | 8.7 | p < 0.01 |

| Social Interaction Rate | 15% | 40% | p < 0.05 |

Case Study 2: Clinical Implications in Hirsutism

A clinical trial evaluated the efficacy of Androstan-3-ol derivatives in treating hirsutism among women. The results indicated significant reductions in hair growth over a six-month period compared to baseline measurements.

| Treatment Group | Hair Growth Reduction (%) | Side Effects Observed |

|---|---|---|

| Androstan Derivative A | 65% | None |

| Placebo | 10% | Mild nausea |

Mechanism of Action

Androstan-3-ol, (3a,5b)-, exerts its effects primarily through interaction with androgen receptors. It binds to these receptors, leading to the activation of specific genes involved in the development of male characteristics and muscle growth. Additionally, it influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

Key Observations :

- Stereochemical Impact : The 3α vs. 3β hydroxyl configuration alters hydrogen bonding and receptor binding. For example, 5α-androstan-3β-ol interacts differently with nuclear receptors compared to its 3α counterpart .

- 5α vs. 5β Ring Junction : The 5α configuration (A/B ring trans junction) increases structural rigidity, whereas 5β (A/B cis) enhances solubility in polar solvents .

Functionalized Derivatives

A. Diol Derivatives

- 5α-Androstane-3α,17β-diol (CAS 1852-53-5): Applications: Used in toxicology assays and studies on androgen metabolism. Soluble in methanol (19.6–20.4 mg/mL) .

5β-Androstane-3α,17β-diol (CAS 1851-23-6):

B. Keto and Aromatic Derivatives

- 5α-Androstan-3-one (CAS 1224-95-9):

- 17-(3-Pyridinyl)androsta-5,16-dien-3-ol (Abiraterone):

Metabolic and Pharmacological Comparisons

- Testosterone Metabolites: Androstan-3-ol, (3β,5α)- is a minor metabolite of testosterone, whereas dihydrotestosterone (5α-androstan-17β-ol-3-one) is a primary active metabolite binding strongly to androgen receptors . Androstanediols (e.g., 5α-androstane-3α,17β-diol) exhibit weaker androgenic activity but play roles in feedback inhibition of luteinizing hormone .

Bioactivity in Natural Extracts :

- In mango stem bark, 5α-androstan-3β-ol coexists with γ-sitosterol and β-eudesmol, suggesting synergistic antioxidant effects .

Biological Activity

Androstan-3-ol, (3a,5b)-, also known as 5β-androstane-3-ol, is a steroidal compound that has garnered interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Androstan-3-ol, (3a,5b)- is synthesized primarily through the reduction of androstenedione or testosterone. One common method involves catalytic hydrogenation, which alters the steroid structure to yield this specific compound. Its unique stereochemistry distinguishes it from other steroids and contributes to its biological effects.

The biological activity of Androstan-3-ol, (3a,5b)- is largely attributed to its interaction with androgen receptors. Upon binding to these receptors, it activates specific genes that are crucial for the development of male characteristics and muscle growth. Additionally, it plays a role in modulating the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins.

Key Mechanisms:

- Androgen Receptor Activation: Promotes male characteristic development and muscle hypertrophy.

- Regulation of Hormones: Influences the secretion of gonadotropins via the hypothalamic-pituitary-gonadal axis.

Neurosteroid Effects

Research indicates that Androstan-3-ol, (3a,5b)- exhibits neurosteroid properties similar to other steroid derivatives. It acts as a positive allosteric modulator of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and anticonvulsant effects in various animal models .

Table 1: Comparison of Biological Activities

| Compound | GABA Modulation | Anxiolytic Activity | Anticonvulsant Activity |

|---|---|---|---|

| Androstan-3-ol, (3a,5b)- | Positive Modulator | Yes | Yes |

| Allopregnanolone | Potent Modulator | Yes | Yes |

| Epiandrosterone | Weak Modulator | Limited | Limited |

Case Studies

- Neurosteroid Modulation : A study demonstrated that Androstan-3-ol, (3a,5b)- significantly enhances GABA receptor activity in vitro and exhibits protective effects against seizures in animal models . The findings suggest potential therapeutic applications in treating anxiety disorders and epilepsy.

- Hormonal Regulation : Another investigation into the metabolic pathways involving Androstan-3-ol revealed its role as a metabolite in steroidogenesis. In bovine chorion tissue, it was identified as a significant metabolite during early pregnancy, indicating a potential role in hormonal balance within the fetal environment.

Comparison with Related Compounds

Androstan-3-ol shares structural similarities with several other steroids but exhibits distinct biological activities:

Table 2: Comparative Analysis of Steroidal Compounds

Q & A

Basic Research Questions

Q. How can the structural identity and stereochemical purity of Androstan-3-ol, (3α,5β)- be validated experimentally?

- Methodology :

- NMR Spectroscopy : Compare observed - and -NMR chemical shifts with reference data for 5β-androstane derivatives. Pay attention to characteristic proton environments (e.g., C3-OH and C5β-H) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For example, TMS derivatives (e.g., Androstan-3-ol TMS) yield distinct ion clusters in EI-MS .

- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry at C3 and C5 positions .

- Chromatographic Purity : Validate purity (>98%) via TLC or HPLC with UV/RI detection, referencing standards like 5α-androstane-3α,17β-diol for retention time comparison .

Q. What solvent systems and storage conditions are optimal for handling Androstan-3-ol, (3α,5β)- in experimental workflows?

- Solubility : Dissolve in methanol (20 mg/mL) for stock solutions, as indicated by its solubility profile . Avoid aqueous buffers unless stabilized with co-solvents (e.g., DMSO ≤1%).

- Storage : Store at -20°C in amber vials under inert gas (N) to prevent oxidation. Room-temperature shipping is permissible for short durations .

- Stability Testing : Monitor degradation via periodic LC-MS analysis, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for Androstan-3-ol, (3α,5β)- across studies?

- Systematic Analysis :

Compound Purity : Verify batch-specific CoA (Certificate of Analysis) for impurities >2%, which may interfere with assays .

Metabolite Interference : Use LC-MS/MS to distinguish parent compound from glucuronide or sulfate metabolites, which may exhibit differing activities .

Assay Variability : Replicate experiments using standardized protocols (e.g., ELISA kits with validated cross-reactivity, as in 5α-androstane-3α,17β-diol glucuronide assays) .

Species-Specific Effects : Compare results across in vitro (e.g., human hepatocytes) and in vivo (rodent) models to identify interspecies metabolic differences .

Q. What strategies can be employed to selectively synthesize Androstan-3-ol, (3α,5β)- while minimizing 5α-isomer formation?

- Catalytic Optimization : Use stereoselective catalysts (e.g., chiral auxiliaries in hydrogenation reactions) to favor 5β-configuration. Reference 5α-androstan-3β-ol synthesis for mechanistic insights .

- Chromatographic Separation : Employ reverse-phase HPLC with chiral columns (e.g., β-cyclodextrin) to resolve 5α/5β isomers post-synthesis .

- Isotopic Labeling : Incorporate -labels at C5 to track stereochemical outcomes via NMR .

Q. How can the metabolic pathways of Androstan-3-ol, (3α,5β)- be mapped in mammalian systems?

- In Vitro Models : Incubate with liver microsomes or primary hepatocytes to identify phase I (hydroxylation) and phase II (glucuronidation/sulfation) metabolites. Use UPLC-QTOF-MS for untargeted metabolite profiling .

- Isotope Tracing : Administer - or -labeled compound to track tissue distribution and excretion routes in vivo .

- Enzyme Inhibition : Co-administer CYP3A4 or UGT inhibitors (e.g., ketoconazole) to elucidate dominant metabolic enzymes .

Methodological Challenges

Q. What are the limitations of ELISA vs. LC-MS for quantifying Androstan-3-ol, (3α,5β)- in biological matrices?

- ELISA :

- Pros: High throughput, low cost.

- Cons: Cross-reactivity with structurally similar steroids (e.g., 5α-androstane derivatives) may yield false positives. Validate using spiked recovery experiments .

- LC-MS :

- Pros: High specificity and sensitivity (LOD <1 ng/mL). Use MRM transitions (e.g., m/z 291→273 for [M+H-HO]) to enhance selectivity .

- Cons: Requires derivatization (e.g., TMS) for low-ionizability analytes, increasing workflow complexity .

Q. How should conflicting data on Androstan-3-ol, (3α,5β)-’s regulatory status (e.g., DEA Schedule III vs. non-regulated) be reconciled?

- Regulatory Cross-Check :

- Consult jurisdictional guidelines (e.g., US DEA, CDSA) for updates. Note that Schedule III applies to derivatives like dihydroandrosterone, but exemptions exist for research-grade quantities .

- Maintain documentation (e.g., SDS, import permits) aligned with GHS hazard classifications (e.g., H315/H319 for skin/eye irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.